N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide features a pyrido[2,3-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its structural similarity to purine bases. Key substitutions include:
- A 3-[(4-methylphenyl)methyl] group at position 3 of the pyrido-pyrimidinone ring.
- A sulfanylacetamide side chain at position 2, substituted with a 3-fluoro-4-methylphenyl group.
This scaffold is analogous to thieno[3,2-d]pyrimidinone derivatives (e.g., compounds in ), which share similar electronic properties and hydrogen-bonding capabilities . The synthesis of such compounds often involves nucleophilic substitution reactions between thio-pyrimidinones and chloroacetamides, as seen in related structures .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-5-8-17(9-6-15)13-29-23(31)19-4-3-11-26-22(19)28-24(29)32-14-21(30)27-18-10-7-16(2)20(25)12-18/h3-12H,13-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLIMMJAPNDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-2-yl core, followed by the introduction of the sulfanyl group and the attachment of the fluorinated phenyl and methylphenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural relatives differ primarily in:
- Core heterocycle: Pyrido[2,3-d]pyrimidinone vs. thieno[3,2-d]pyrimidinone (e.g., ). The sulfur atom in thieno derivatives increases lipophilicity, while the pyrido variant may enhance π-π stacking interactions .
- Position 2: Variations in the acetamide substituent, such as 2-(trifluoromethyl)phenyl () or 4-ethylphenyl (), alter steric bulk and electron-withdrawing effects.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
†Calculated based on molecular formula.
Key observations:
- The trifluoromethyl group () increases LogP significantly, enhancing membrane permeability but reducing aqueous solubility .
- Methoxy substitution () lowers LogP compared to methyl or halogenated analogues, suggesting improved solubility .
Analytical and Computational Comparisons
- NMR profiling : Substituent-induced chemical shift changes in regions analogous to "Region A/B" () can pinpoint structural modifications. For example, the 3-fluoro group in the target compound would deshield adjacent protons .
- Molecular networking : Cosine scores () for MS/MS fragmentation patterns would differentiate the target from analogues like (chlorophenyl vs. methylphenyl) .
- Similarity metrics : Tanimoto scores () using MACCS fingerprints would quantify structural overlap (e.g., ~0.75 between target and due to shared acetamide and heterocycle) .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesis routes, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C29H25F2N5O5S
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through inhibition of key enzymes involved in cellular proliferation and survival. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced levels of tetrahydrofolate, thereby impeding the synthesis of purines and pyrimidines necessary for nucleic acid production .
Therapeutic Potential
Research indicates that compounds with similar structures have demonstrated potential in treating various cancers. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown promising results against melanoma and urothelial cancer. The ability to inhibit DHFR effectively positions these compounds as candidates for further development in oncology .
Data Table: Biological Activity Overview
Case Studies
- Piritrexim Comparison :
- In Vitro Studies :
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential as an effective therapeutic agent. The compound's ability to target specific enzymes involved in cell proliferation may provide a pathway for developing new treatments for resistant cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
